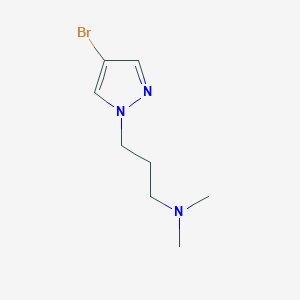

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Descripción general

Descripción

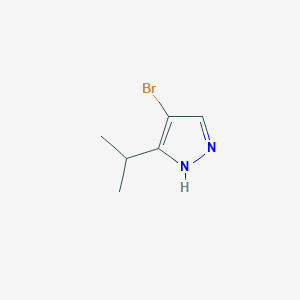

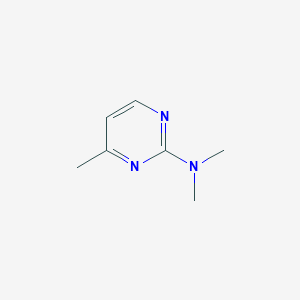

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine, also known as 4-bromo-N,N-dimethyl-1-pyrazolylpropan-1-amine, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrazole, a five-membered heterocyclic compound, and is composed of a nitrogen, a bromine atom, and two methyl groups. 4-bromo-N,N-dimethyl-1-pyrazolylpropan-1-amine has been used in a variety of research studies, including those related to pharmacology, biochemistry, and physiology. This article will discuss the synthesis method of 4-bromo-N,N-dimethyl-1-pyrazolylpropan-1-amine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The reactivity of certain pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, has been studied for their value as building blocks in the synthesis of a wide range of heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these derivatives under mild reaction conditions allows for the generation of versatile cynomethylene dyes and heterocyclic compounds from a wide range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Importance in Medicinal Chemistry

Pyrazole moieties play a crucial role in many biologically active compounds, serving as an important template for combinatorial and medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole-appended heterocyclic skeletons often involves condensation followed by cyclization or multicomponent reactions (MCR), achieved under various conditions to yield these biologically significant heterocycles (Dar & Shamsuzzaman, 2015).

Environmental Applications

Some studies have focused on the environmental applications of pyrazoline derivatives, such as the removal of persistent organic pollutants like Perfluoroalkyl and polyfluoroalkyl substances (PFAS). Amine-containing sorbents, which could include pyrazoline derivatives, have been identified as potential solutions for PFAS control in water treatment, relying on electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).

Neurodegenerative Disease Research

Pyrazolines have been identified as potential therapeutic targets for neurodegenerative disorders due to their neuroprotective properties. They have shown efficacy in the management of diseases such as Alzheimer's and Parkinson's by inhibiting enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO), as well as targeting β-amyloid plaques and catechol-O-methyltransferase (COMT) (Ahsan et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The synthesis of related compounds like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole can be considered as a desirable starting compound for further transformation . Another study investigates the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters .

Propiedades

IUPAC Name |

3-(4-bromopyrazol-1-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN3/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSVTHQIASKDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618922 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847818-53-5 | |

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)